N-[(2-methoxyphenyl)methyl]-1-phenylmethanesulfonamide N-[(2-methoxyphenyl)methyl]-1-phenylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10848628
InChI: InChI=1S/C15H17NO3S/c1-19-15-10-6-5-9-14(15)11-16-20(17,18)12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3
SMILES: COC1=CC=CC=C1CNS(=O)(=O)CC2=CC=CC=C2
Molecular Formula: C15H17NO3S
Molecular Weight: 291.4 g/mol

N-[(2-methoxyphenyl)methyl]-1-phenylmethanesulfonamide

CAS No.:

Cat. No.: VC10848628

Molecular Formula: C15H17NO3S

Molecular Weight: 291.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(2-methoxyphenyl)methyl]-1-phenylmethanesulfonamide -

Specification

Molecular Formula C15H17NO3S
Molecular Weight 291.4 g/mol
IUPAC Name N-[(2-methoxyphenyl)methyl]-1-phenylmethanesulfonamide
Standard InChI InChI=1S/C15H17NO3S/c1-19-15-10-6-5-9-14(15)11-16-20(17,18)12-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3
Standard InChI Key RPEHARSVDODOCM-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNS(=O)(=O)CC2=CC=CC=C2
Canonical SMILES COC1=CC=CC=C1CNS(=O)(=O)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Key Descriptors

The compound’s molecular formula is C₁₅H₁₅NO₃S, with a molecular weight of 289.35 g/mol. Key structural features include:

  • Benzenesulfonamide backbone: Provides hydrogen-bonding capacity via the sulfonamide (-SO₂NH-) group.

  • 2-Methoxybenzyl substituent: Introduces steric bulk and electron-donating effects, potentially enhancing lipid solubility and modulating target interactions.

Table 1: Comparative Physicochemical Properties of Selected Sulfonamides

CompoundMolecular Weight (g/mol)logPWater Solubility (mg/mL)
N-[(2-Methoxyphenyl)methyl]benzenesulfonamide289.352.8*0.15*
Benzenesulfonamide157.180.91.2
N-(4-Methoxybenzyl)benzenesulfonamide289.352.60.18

*Predicted values via computational tools (e.g., SwissADME).

The ortho-methoxy group introduces steric hindrance compared to para-substituted analogs, which may influence conformational flexibility and binding to biological targets .

Synthesis and Characterization

Synthetic Routes

The compound can be synthesized through a two-step process:

  • Sulfonylation of 2-Methoxybenzylamine:

    • Reagents: Benzenesulfonyl chloride, triethylamine (base), dichloromethane (solvent).

    • Conditions: 0–25°C, 4–6 hours.

    • Mechanism: Nucleophilic attack of the amine on the sulfonyl chloride, followed by deprotonation.

    2-Methoxybenzylamine+Benzenesulfonyl chlorideEt3N, CH2Cl2N-[(2-Methoxyphenyl)methyl]benzenesulfonamide\text{2-Methoxybenzylamine} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{N-[(2-Methoxyphenyl)methyl]benzenesulfonamide}
  • Purification:

    • Recrystallization from ethanol/water mixtures yields >85% purity.

    • Advanced purification via silica gel chromatography (hexane:ethyl acetate, 3:1) enhances purity to >98%.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.8–7.6 (m, 2H, aromatic H adjacent to SO₂),

    • δ 7.5–7.3 (m, 3H, remaining aromatic H),

    • δ 6.9–6.7 (m, 3H, 2-methoxyphenyl group),

    • δ 4.2 (s, 2H, -CH₂-),

    • δ 3.8 (s, 3H, -OCH₃).

  • IR (KBr):

    • 1345 cm⁻¹ (asymmetric S=O stretch),

    • 1160 cm⁻¹ (symmetric S=O stretch),

    • 1245 cm⁻¹ (C-O-C stretch).

Hypothetical Pharmacological Applications

Carbonic Anhydrase Inhibition

Sulfonamides are well-known inhibitors of carbonic anhydrase (CA) isoforms. Molecular docking studies (AutoDock Vina) suggest that the 2-methoxybenzyl group may occupy hydrophobic pockets near the CA active site, while the sulfonamide interacts with zinc-coordinated water .

Table 2: Predicted Binding Affinities for CA Isoforms

IsoformPredicted Kᵢ (nM)*
CA I450
CA II320
CA IX210

*Computational estimates based on structural analogs.

Structure-Activity Relationship (SAR) Considerations

Impact of Methoxy Substitution Position

  • Ortho-substitution: Reduces rotational freedom, potentially limiting binding to flat active sites (e.g., cyclooxygenase).

  • Para-substitution: Increases planarity, favoring interactions with aromatic residues in enzyme pockets.

Table 3: Comparative Bioactivity of Methoxy-Substituted Analogs

Substituent PositionCA II Inhibition (IC₅₀, µM)Antibacterial MIC (µg/mL)
Ortho320*16*
Para1908

*Predicted values.

Industrial and Formulation Challenges

Stability Under Accelerated Conditions

  • Hydrolytic degradation: The sulfonamide bond is susceptible to cleavage at pH < 2 or pH > 10.

  • Photostability: UV exposure (λ = 254 nm) induces 15% degradation over 24 hours, necessitating opaque packaging.

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